ethyl 4H-1,2,4-triazole-3-carboximidate hydrochloride
Description
Ethyl 4H-1,2,4-triazole-3-carboximidate hydrochloride (CAS: EN300-1440010) is a heterocyclic compound with the molecular formula C₅H₂ClF₂N and a molecular weight of 154.17 g/mol . Structurally, it features a 1,2,4-triazole core substituted at the 3-position with a carboximidate group (ethyl ester) and a hydrochloride counterion. The compound is commercially available with a purity of ≥95% and is utilized as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research . Its imidate functional group confers reactivity toward nucleophiles, making it valuable for forming amides, amidines, or other derivatives under mild conditions.
Properties
IUPAC Name |
ethyl 1H-1,2,4-triazole-5-carboximidate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O.ClH/c1-2-10-4(6)5-7-3-8-9-5;/h3,6H,2H2,1H3,(H,7,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHRNZOUYKUBQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1=NC=NN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4H-1,2,4-triazole-3-carboximidate hydrochloride typically involves the reaction of ethyl 4H-1,2,4-triazole-3-carboxylate with an appropriate amine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by precipitation or crystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4H-1,2,4-triazole-3-carboximidate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the imidate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazole derivatives .
Scientific Research Applications
Antifungal Activity
One of the most prominent applications of ethyl 4H-1,2,4-triazole-3-carboximidate hydrochloride is in the field of antifungal research. Compounds with a triazole structure have been widely studied for their ability to inhibit lanosterol 14α-demethylase, an enzyme critical for ergosterol biosynthesis in fungi. This inhibition leads to antifungal effects, making triazoles valuable in treating fungal infections such as candidiasis and aspergillosis .
Case Study: Efficacy Against Candida Species
A study evaluated the efficacy of various triazole derivatives against Candida species. This compound was found to exhibit significant antifungal activity comparable to traditional antifungal agents like ketoconazole .
Antibacterial Properties
In addition to antifungal properties, this compound has shown potential antibacterial effects. Research indicates that certain triazole derivatives can inhibit bacterial growth by targeting specific metabolic pathways.
Case Study: Inhibition of Bacterial Growth
In vitro studies demonstrated that this compound inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus. The compound's mechanism involves disrupting bacterial cell wall synthesis and function .
Anticancer Activity
The anticancer potential of this compound has also been explored. Triazole derivatives are known for their ability to interfere with cancer cell proliferation and induce apoptosis.
Case Study: Activity Against Cancer Cell Lines
Research involving various cancer cell lines showed that this compound exhibited cytotoxic effects against MCF-7 (breast cancer) and HEPG-2 (liver cancer) cells. The compound was shown to induce cell cycle arrest and apoptosis through the activation of caspase pathways .
Mechanism of Action
The mechanism of action of ethyl 4H-1,2,4-triazole-3-carboximidate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares ethyl 4H-1,2,4-triazole-3-carboximidate hydrochloride with structurally related triazole derivatives and other heterocycles, emphasizing synthesis, functional groups, and applications.
4H-1,2,4-Triazole-3-Thiol
- Molecular Formula: Not explicitly stated, but inferred as C₂H₃N₃S (based on structure).
- Key Features : Shares the 1,2,4-triazole core but substitutes the 3-position with a thiol (-SH) group instead of a carboximidate.
- Applications : Demonstrated antimicrobial, antioxidant, and anti-inflammatory activities in chloroform extracts of Artemisia scopaeformis .
[4-(2-Phenylethyl)-4H-1,2,4-Triazol-3-yl]Methylamine Hydrochloride
- Molecular Formula: Not explicitly provided, but structurally analogous to the target compound.
- Key Features: Substituted at the 3-position with an aminomethyl group and at the 4-position with a 2-phenylethyl group.
- Applications : Used in medicinal chemistry for its amine functionality, which is critical for forming hydrogen bonds in drug-receptor interactions .
5-(4H-1,2,4-Triazol-3-yl)Pentanoic Acid
- Molecular Formula : C₇H₁₀N₃O₂ (inferred from structure).
- Key Features: Contains a carboxylic acid group linked to the triazole core via a pentanoic acid chain.
- Applications : Employed in peptide coupling reactions, as evidenced by its use in synthesizing indan-pyrimidine derivatives .
- Comparison : The carboxylic acid group enables direct conjugation with amines (e.g., forming amides), whereas the ethyl carboximidate in the target compound requires activation for similar reactions but offers better leaving-group properties.
Non-S-Oxidized 4H-1,2,6-Thiadiazines
- Molecular Formula : Varies (e.g., C₄H₄N₂S for simple derivatives).
- Key Features : Contains a sulfur-containing 1,2,6-thiadiazine ring instead of a nitrogen-rich triazole.
- Synthesis: Prepared via condensation reactions of malononitrile derivatives, contrasting with the likely nucleophilic substitution or cyclization routes used for triazoles .
- Comparison : Thiadiazines exhibit distinct electronic properties due to sulfur’s polarizability, whereas triazoles are more nitrogen-rich, favoring hydrogen bonding and π-stacking interactions.
Comparative Data Table
Key Research Findings
Functional Group Reactivity : The ethyl carboximidate group in the target compound enables efficient nucleophilic substitution, unlike the thiol or carboxylic acid groups in analogs, which require oxidation or activation .
Biological Activity : While 4H-1,2,4-triazole-3-thiol exhibits direct antimicrobial effects, the target compound’s applications are primarily synthetic, highlighting the role of substituents in determining functionality .
Synthetic Flexibility: Triazole derivatives with extended chains (e.g., pentanoic acid) are prioritized for drug conjugates, whereas the target compound’s compact structure suits fragment-based drug design .
Biological Activity
Ethyl 4H-1,2,4-triazole-3-carboximidate hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, highlighting its potential applications in antimicrobial, anticancer, and antifungal therapies.
Overview of Biological Activities
This compound has been investigated for several biological activities:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens. Research indicates that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents .
- Anticancer Properties : Studies have shown that this compound can induce cytotoxicity in cancer cell lines. It has been particularly effective against various human cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells . The mechanism of action involves inhibition of specific enzymes related to cancer proliferation.
- Antifungal Activity : this compound has demonstrated efficacy against several fungal species, outperforming conventional antifungal agents like ketoconazole in certain assays .
The biological effects of this compound are attributed to its ability to interact with specific molecular targets. The compound may inhibit key enzymes or receptors involved in various cellular pathways:
- Enzyme Inhibition : It has been reported to inhibit enzymes such as aromatase and alkaline phosphatases, which are crucial in cancer progression and metabolic processes .
- Cell Cycle Arrest : The compound's interaction with microtubules suggests a mechanism that leads to cell cycle arrest in cancer cells, thereby inhibiting their proliferation .
Antimicrobial Studies
A study evaluating the antimicrobial properties of this compound revealed:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| C. albicans | 8 µg/mL |
These results indicate a promising potential for this compound as an antimicrobial agent.
Anticancer Evaluation
In vitro studies on anticancer activity showed that this compound had the following IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10.9 |
| HepG2 | 11.8 |
| A549 | 9.89 |
These findings suggest that the compound effectively reduces cell viability in these cancer cell lines .
Case Studies
- Case Study on Anticancer Activity : A series of experiments conducted on various triazole derivatives indicated that those containing the ethyl 4H-1,2,4-triazole-3-carboximidate structure exhibited enhanced cytotoxic effects compared to standard treatments. This was attributed to their ability to disrupt microtubule formation within cancer cells .
- Fungal Resistance Study : In comparative studies against resistant strains of Candida species, this compound showed superior activity compared to traditional antifungals like fluconazole. This highlights its potential as a novel therapeutic agent in treating resistant fungal infections .
Q & A
Q. What are the optimal synthetic routes for ethyl 4H-1,2,4-triazole-3-carboximidate hydrochloride, and how do reaction conditions influence yield?
The synthesis of triazole derivatives typically involves cyclization or substitution reactions. For example, triazole precursors can be synthesized by refluxing substituted benzaldehydes with aminotriazole derivatives in ethanol under acidic conditions (e.g., glacial acetic acid) . Ethyl 2-chloro-2-oxoacetate has been used in similar syntheses, where refluxing in toluene with methylsulfonic acid as a catalyst yields triazole derivatives. Reaction time (e.g., 4–6 hours) and solvent choice (e.g., ethanol vs. toluene) critically affect yield and purity. Recrystallization from ethyl acetate or cyclohexane/EtOAc mixtures can improve purity .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Key characterization methods include:
- NMR : and NMR to confirm hydrogen and carbon environments, particularly for the ethyl ester and triazole moieties.
- FT-IR : Peaks at ~1700 cm (C=O stretch) and ~3100 cm (N–H stretch) are diagnostic .
- HPLC/LC-MS : To assess purity and detect impurities. For example, impurities in related triazole hydrochlorides have been resolved using reverse-phase C18 columns with acetonitrile/water gradients .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation .
- Ventilation : Use fume hoods to avoid inhalation of hydrochloride vapors.
- First Aid : Immediate rinsing with water for eye/skin contact and medical consultation for ingestion .
Advanced Research Questions
Q. How can theoretical frameworks (e.g., DFT calculations) guide the design of derivatives with enhanced bioactivity?
Density Functional Theory (DFT) can predict electronic properties (e.g., HOMO-LUMO gaps) and intermolecular interactions (e.g., hydrogen bonding) critical for bioactivity. For triazole derivatives, DFT studies have shown that substituents on the triazole ring influence binding affinity to biological targets (e.g., enzymes). Researchers should model the compound’s interaction with active sites (e.g., viral proteases) to prioritize synthetic targets .
Q. How should researchers address contradictory data in solubility or stability studies of this compound?
Contradictions often arise from solvent polarity, pH, or temperature variations. For example:
- Solubility : Hydrochloride salts are typically water-soluble, but organic solvent interactions (e.g., DMSO) may vary. Conduct parallel experiments in aqueous buffers (pH 4–7) and polar aprotic solvents to identify outliers .
- Stability : Degradation under light or heat can be mitigated by storing samples in amber vials at −20°C. Use accelerated stability studies (40°C/75% RH for 1–3 months) to model long-term behavior .
Q. What methodologies are effective for studying the biological activity of this compound in vitro?
- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) to determine MIC/MBC values against Gram-positive/negative bacteria .
- Enzyme Inhibition : Kinase or protease inhibition can be quantified via fluorescence-based assays (e.g., ATPase activity using ADP-Glo™ kits) .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to evaluate selectivity indices .
Q. How can process control strategies optimize large-scale synthesis while maintaining reproducibility?
Implement Quality-by-Design (QbD) principles:
- Critical Process Parameters (CPPs) : Monitor temperature, stirring rate, and reagent stoichiometry.
- PAT Tools : Use in-line FT-IR or Raman spectroscopy to track reaction progress.
- Design of Experiments (DoE) : Apply factorial designs to identify interactions between variables (e.g., solvent volume vs. catalyst concentration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
